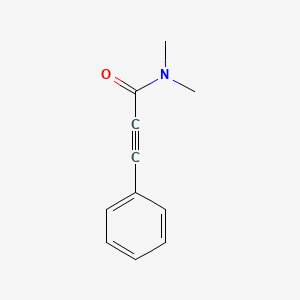
Propanediamide, N,N'-bis(2-aminoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanediamide, N,N’-bis(2-aminoethyl)-, also known as N,N’-bis(2-aminoethyl)propanediamide, is a chemical compound with the molecular formula C7H16N4O2 and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of two aminoethyl groups attached to a propanediamide backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, N,N’-bis(2-aminoethyl)- typically involves the reaction of 1,2-ethanediamine with diethyl malonate . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Reaction of 1,2-ethanediamine with diethyl malonate.
Step 2: Purification of the product to obtain N,N’-bis(2-aminoethyl)propanediamide.
Industrial Production Methods
In industrial settings, the production of Propanediamide, N,N’-bis(2-aminoethyl)- is carried out using large-scale reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Propanediamide, N,N’-bis(2-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Propanediamide, N,N’-bis(2-aminoethyl)- has a wide range of applications in scientific research, including:
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Propanediamide, N,N’-bis(2-aminoethyl)- involves its interaction with specific molecular targets. For example, it acts as a high-affinity copper (II) chelator, inhibiting mitochondrial cytochrome c oxidase by causing cellular copper deficiency . This interaction affects various cellular pathways and processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis(2-aminoethyl)malonodiamide
- N,N’-bis(aminoethyl)malondiamide
- 1,4,8,11-tetraazaundecane-5,7-dione
Uniqueness
Propanediamide, N,N’-bis(2-aminoethyl)- is unique due to its specific structure and the presence of two aminoethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher affinity for certain metal ions and unique reactivity patterns in chemical reactions.
Eigenschaften
CAS-Nummer |
26144-45-6 |
|---|---|
Molekularformel |
C7H16N4O2 |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
N,N'-bis(2-aminoethyl)propanediamide |
InChI |
InChI=1S/C7H16N4O2/c8-1-3-10-6(12)5-7(13)11-4-2-9/h1-5,8-9H2,(H,10,12)(H,11,13) |
InChI-Schlüssel |
VESQKMRAHSVRFB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC(=O)CC(=O)NCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
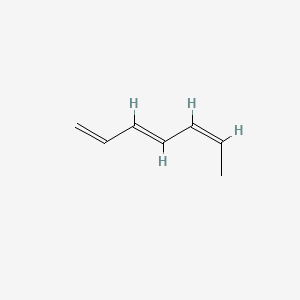
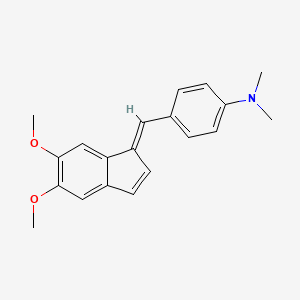
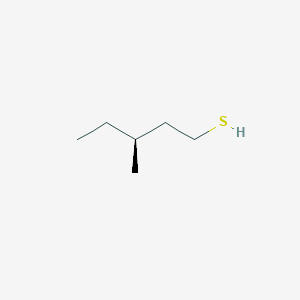
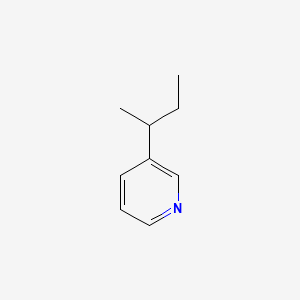
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
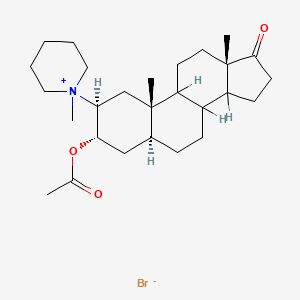
![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
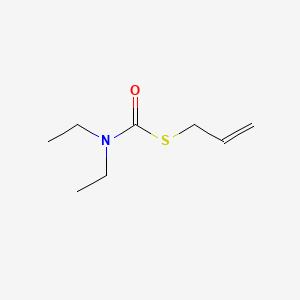
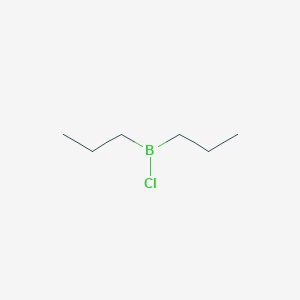
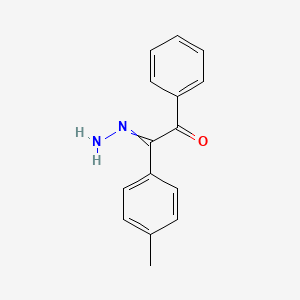

![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)
